molecular formula C16H19NO2 B12910117 N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide CAS No. 57696-79-4

N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide

Cat. No.: B12910117
CAS No.: 57696-79-4
M. Wt: 257.33 g/mol
InChI Key: DPERYNJFWYSDAX-UHFFFAOYSA-N
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Description

N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide is an organic compound that features a furan ring, a tolyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide typically involves the following steps:

    Starting Materials: Furan-2-carboxylic acid, m-toluidine, and acetic anhydride.

    Reaction Conditions: The reaction may proceed via an amide coupling reaction, where furan-2-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate then reacts with m-toluidine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or ligand.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Furan-2-yl)propyl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-(3-(Furan-2-yl)propyl)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

57696-79-4

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H19NO2/c1-13-6-3-7-15(12-13)17(14(2)18)10-4-8-16-9-5-11-19-16/h3,5-7,9,11-12H,4,8,10H2,1-2H3

InChI Key

DPERYNJFWYSDAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCCC2=CC=CO2)C(=O)C

Origin of Product

United States

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